molecular formula C15H18N2 B8188796 3-Piperidin-3-ylmethyl-isoquinoline CAS No. 1017781-99-5

3-Piperidin-3-ylmethyl-isoquinoline

Cat. No.: B8188796
CAS No.: 1017781-99-5
M. Wt: 226.32 g/mol
InChI Key: YTFQYMDIMDBTBJ-UHFFFAOYSA-N
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Description

3-Piperidin-3-ylmethyl-isoquinoline is a heterocyclic compound that features a piperidine ring attached to an isoquinoline moietyThe molecular formula of this compound is C15H18N2, and it has a molecular weight of 226.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-3-ylmethyl-isoquinoline typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method involves the use of a nickel catalyst to facilitate the regioselective formation of the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-3-ylmethyl-isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .

Scientific Research Applications

3-Piperidin-3-ylmethyl-isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Piperidin-3-ylmethyl-isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a ligand for certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in drug synthesis.

    Isoquinoline: A bicyclic compound with a nitrogen atom in the ring, used as a precursor in the synthesis of various alkaloids.

    Tetrahydroisoquinoline: A reduced form of isoquinoline, with applications in medicinal chemistry.

Uniqueness

3-Piperidin-3-ylmethyl-isoquinoline is unique due to its combined structural features of both piperidine and isoquinoline rings. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in organic synthesis .

Properties

IUPAC Name

3-(piperidin-3-ylmethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-6-14-11-17-15(9-13(14)5-1)8-12-4-3-7-16-10-12/h1-2,5-6,9,11-12,16H,3-4,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFQYMDIMDBTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC3=CC=CC=C3C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201293092
Record name 3-(3-Piperidinylmethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-99-5
Record name 3-(3-Piperidinylmethyl)isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017781-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Piperidinylmethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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